N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multicomponent reactions. One common method includes the reaction of 1,3-thiazole-2-amine with an appropriate aldehyde and a β-ketoester under reflux conditions in ethanol. The reaction is catalyzed by a base such as triethylamine, leading to the formation of the desired thiazolopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component reaction has been reported to provide high yields (90-97%) under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as optoelectronic devices.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring structure and are known for their anticancer and antiviral properties.
Uniqueness
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its fused thiazole-pyrimidine structure, which imparts a combination of properties from both rings
Properties
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-3-9-7(2)21-12(15-9)16-10(18)8-6-14-13-17(11(8)19)4-5-20-13/h4-6H,3H2,1-2H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAGNAVQFAAROM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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